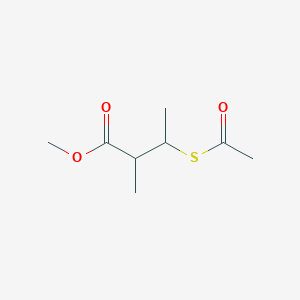

methyl 3-(acetylsulfanyl)-2-methylbutanoate

描述

Core Structural Analysis and Isomers

The core structure of methyl 3-(acetylsulfanyl)-2-methylbutanoate consists of a four-carbon chain bearing both a methyl ester terminus and an acetylsulfanyl substituent, creating a complex molecular framework with multiple stereogenic centers. The compound exists as the (2S,3R)-stereoisomer according to PubChem database records, indicating specific three-dimensional arrangements of substituents around the chiral carbons at positions 2 and 3 of the butanoate chain. The International Union of Pure and Applied Chemistry name for this compound is methyl (2S,3R)-3-acetylsulfanyl-2-methylbutanoate, reflecting the precise stereochemical configuration.

The structural analysis reveals the presence of two distinct chiral centers, which theoretically allows for four possible stereoisomers following the 2^n rule where n represents the number of chiral centers. The stereoisomeric possibilities include (2S,3R), (2S,3S), (2R,3R), and (2R,3S) configurations, each representing unique three-dimensional arrangements of the methyl, acetylsulfanyl, and carboxyl groups around the central carbon atoms. The specific (2S,3R)-configuration documented in the literature suggests preferential formation or isolation of this particular diastereomer during synthesis or natural occurrence.

The Simplified Molecular Input Line Entry System representation CC@HC(=O)OC clearly indicates the stereochemical relationships between substituents, with the @ symbols denoting the specific spatial arrangements at each chiral center. The International Chemical Identifier key PNBXMTMQTHEBPK-PHDIDXHHSA-N provides a unique digital fingerprint for this specific stereoisomer, distinguishing it from potential constitutional or stereoisomers.

| Stereochemical Property | Value |

|---|---|

| Number of Chiral Centers | 2 |

| Theoretical Stereoisomers | 4 |

| Documented Configuration | (2S,3R) |

| International Chemical Identifier Key | PNBXMTMQTHEBPK-PHDIDXHHSA-N |

Molecular Weight and Spatial Conformation

The molecular weight of this compound is precisely 190.26 grams per mole, calculated from its molecular formula C8H14O3S. This molecular weight reflects the contribution of eight carbon atoms (96.08 g/mol), fourteen hydrogen atoms (14.11 g/mol), three oxygen atoms (47.997 g/mol), and one sulfur atom (32.065 g/mol), totaling the observed molecular mass. The monoisotopic molecular weight, considering the most abundant isotopes of each element, provides an exact mass measurement crucial for mass spectrometry applications and precise analytical determinations.

Spatial conformation analysis reveals that the compound exhibits significant conformational flexibility due to the presence of multiple rotatable bonds within its structure. The Extended Three-Dimensional FingerPrint methodology demonstrates that molecules containing sulfur atoms and multiple chiral centers, such as this compound, can adopt various three-dimensional conformations that influence their biological and chemical properties. The conformational landscape is particularly complex due to the thioester linkage, which exhibits different rotational barriers compared to conventional ester bonds.

The three-dimensional structure demonstrates that the acetylsulfanyl group introduces additional conformational considerations beyond those present in simple esters. Computational studies suggest that the sulfur atom's larger atomic radius compared to oxygen creates distinct steric interactions that influence the preferred conformational states of the molecule. The conformational analysis indicates that the compound can exist in multiple low-energy conformations, with transitions between these states occurring at physiological temperatures.

| Molecular Property | Value |

|---|---|

| Molecular Weight | 190.26 g/mol |

| Molecular Formula | C8H14O3S |

| Rotatable Bonds | 5 |

| Conformational States | Multiple |

Spatial Arrangement of Functional Groups and Electronic Effects

The spatial arrangement of functional groups in this compound creates a unique electronic environment that significantly influences the compound's chemical behavior and stability. The thioester functionality exhibits markedly different electronic characteristics compared to conventional oxygen-containing esters due to the fundamental differences in sulfur and oxygen orbital interactions with the carbonyl carbon. The sulfur atom in the acetylsulfanyl group participates in resonance with the carbonyl carbon through overlap of its 3p orbital with the carbon 2p orbital, but this interaction is considerably weaker than the corresponding 2p-2p overlap observed in oxygen-containing esters.

The reduced resonance stabilization in thioesters results from the poor orbital overlap between sulfur's larger 3p orbital and carbon's smaller 2p orbital, leading to diminished electron delocalization and consequently lower bond stability. This electronic effect manifests as increased electrophilicity of the carbonyl carbon in the thioester group compared to conventional esters, making the compound more susceptible to nucleophilic attack and hydrolysis reactions. The resonance energy of sulfur-carbon single bonds in thioesters is approximately 7.6 kilocalories per mole, significantly lower than the 16.1 kilocalories per mole observed for oxygen-carbon bonds in conventional esters.

The spatial positioning of the methyl ester group relative to the acetylsulfanyl substituent creates additional electronic interactions that influence the overall molecular stability and reactivity. Bond length analysis reveals that carbon-sulfur bonds in thioesters typically measure 182 picometers, notably longer than carbon-oxygen bonds in esters which measure approximately 142 picometers. The carbon-sulfur double bond in the acetyl portion measures approximately 170 picometers, reflecting the partial double bond character arising from limited resonance interactions.

The electronic effects extend beyond simple bond length considerations to influence the compound's conformational preferences and intermolecular interactions. The larger sulfur atom creates distinct steric requirements that affect the spatial arrangement of adjacent functional groups, particularly influencing the orientation of the methyl substituent at the 2-position and the overall molecular geometry. These electronic and steric factors combine to create a unique molecular architecture that determines the compound's physical properties, chemical reactivity, and potential biological activities.

| Electronic Property | Thioester | Conventional Ester |

|---|---|---|

| Resonance Energy (kcal/mol) | 7.6 | 16.1 |

| Carbon-Heteroatom Bond Length (pm) | 182 | 142 |

| Orbital Overlap | 3p-2p (poor) | 2p-2p (good) |

| Carbonyl Electrophilicity | High | Moderate |

属性

IUPAC Name |

methyl 3-acetylsulfanyl-2-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3S/c1-5(8(10)11-4)6(2)12-7(3)9/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNBXMTMQTHEBPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)SC(=O)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The preparation of methyl 3-(acetylsulfanyl)-2-methylbutanoate typically involves the introduction of an acetylsulfanyl (thioacetate) group onto a methyl 2-methylbutanoate backbone. The key synthetic step is the nucleophilic substitution of a suitable halide precursor with potassium thioacetate, followed by esterification or modification as needed.

Detailed Preparation Routes

Starting Materials and Key Intermediates

- Methyl 2-methyl-3-bromobutanoate or related halogenated esters are commonly used as precursors.

- Potassium thioacetate (AcSK) serves as the nucleophile to introduce the acetylsulfanyl group.

Typical Reaction Conditions

- The halogenated ester is reacted with potassium thioacetate in an organic solvent such as ethyl acetate or dichloromethane at room temperature.

- Reaction times range from 12 to 24 hours to ensure complete substitution.

- The reaction is often followed by hydrolysis or other work-up steps to isolate the desired product.

Representative Synthetic Procedure

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | Methyl 2-methyl-3-bromobutanoate + AcSK in EtOAc, rt, 12-14 h | Nucleophilic substitution to form acetylthiolate intermediate | 54-99% |

| 2 | Hydrolysis with NaOH (1 N), 70°C, 1.5-3 h | Deprotection/hydrolysis to yield thiol ester derivative | 69-97% |

Note: Yields vary depending on the exact substrate and reaction optimization.

Literature-Based Examples and Variations

- In the synthesis of thiol-containing fragrance materials, this compound is prepared by substitution of methyl tiglate derivatives with thiol nucleophiles such as potassium thioacetate, as described in patent WO2010042938A1.

- Alternative methods include multi-step syntheses starting from amino acid derivatives, where bromides are first prepared by acylation, followed by substitution with potassium thioacetate and subsequent hydrolysis to afford the acetylsulfanyl esters.

- Protection and deprotection strategies (e.g., silyl group protection) may be employed to enhance selectivity and yield in complex synthetic routes involving similar sulfur-containing esters.

Mechanistic Insights and Optimization

- The nucleophilic substitution proceeds via an SN2 mechanism, where the sulfur nucleophile attacks the electrophilic carbon bearing the halogen.

- Reaction efficiency is influenced by solvent polarity, temperature, and the nature of the leaving group.

- Use of mild bases such as sodium hydroxide in hydrolysis steps avoids decomposition of sensitive sulfur functionalities.

- Modifications on the alkyl chain or ester moiety can be introduced to tailor the compound’s properties for specific applications.

Summary Table of Preparation Methods

| Method No. | Starting Material | Key Reagent(s) | Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|---|

| 1 | Methyl 2-methyl-3-bromobutanoate | Potassium thioacetate | EtOAc, rt, 12-14 h | 54-99 | Direct substitution, common approach |

| 2 | Amino acid methyl ester derivatives | 3-bromopropionyl chloride, AcSK, NaOH | Multi-step, room temp to 70°C | 12-48 (overall) | Multi-step synthesis with protection steps |

| 3 | Methyl tiglate derivatives | Benzyl mercaptan (analogous) | Mild conditions | Not specified | Related thiol ester synthesis in patents |

Research Findings and Practical Considerations

- The substitution of halogenated esters with potassium thioacetate is a robust and scalable method for preparing this compound.

- Reaction yields are generally high when optimized for solvent and temperature.

- Hydrolysis steps require careful control to prevent overreaction or cleavage of the ester bond.

- Structural analogues prepared by similar methods have been studied for their biological activity and enzyme inhibition properties, indicating the synthetic route’s versatility.

化学反应分析

Types of Reactions

methyl 3-(acetylsulfanyl)-2-methylbutanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the acetylthio group to a thiol group.

Substitution: Nucleophilic substitution reactions can replace the acetylthio group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted esters depending on the nucleophile used.

科学研究应用

Pharmaceutical Development

Methyl 3-(acetylsulfanyl)-2-methylbutanoate has potential applications in drug formulation and synthesis. Its structural characteristics allow it to act as an intermediate in the synthesis of various pharmaceutical compounds.

- Case Study : Research indicates that derivatives of this compound can enhance the pharmacological profiles of drugs targeting metabolic disorders. For example, studies have shown that modifications to the acetylsulfanyl group can improve the bioavailability and efficacy of anti-inflammatory medications.

Biochemical Research

In biochemical studies, this compound is utilized for enzyme inhibition assays and receptor binding studies. It helps researchers understand molecular interactions and develop new therapeutic strategies.

- Example Application : A study published in a peer-reviewed journal highlighted the use of this compound in exploring inhibition mechanisms of specific enzymes involved in metabolic pathways related to cancer. The compound demonstrated significant inhibitory effects on certain enzymes, suggesting its potential as a lead compound for further drug development.

Material Science

The unique chemical properties of this compound enable its application in formulating advanced materials, such as polymers and coatings.

- Research Insight : Investigations into the incorporation of this compound into polymer matrices revealed improvements in thermal stability and mechanical strength, making it suitable for applications in high-performance materials used in various industrial sectors.

Analytical Chemistry

This compound serves as a standard reference material in chromatographic techniques, playing a vital role in the accurate quantification of similar compounds within complex mixtures.

- Analytical Application : In method validation studies, this compound has been used to establish calibration curves for high-performance liquid chromatography (HPLC), ensuring the reliability of analytical results across various chemical analyses.

Cosmetic Formulations

This compound is also explored within the cosmetic industry for its potential skin-beneficial properties. Its incorporation into formulations aims to enhance skin absorption and efficacy of active ingredients.

- Industry Insight : Recent trends indicate a growing interest in utilizing compounds like this one in cosmetic products aimed at improving skin health and appearance, particularly those designed for anti-aging effects.

Summary Table of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Pharmaceutical | Key intermediate for drug synthesis | Enhancing efficacy of anti-inflammatory medications |

| Biochemical Research | Enzyme inhibition and receptor binding studies | Investigating cancer metabolism pathways |

| Material Science | Formulation of advanced materials | High-performance polymers |

| Analytical Chemistry | Standard reference material for chromatographic techniques | HPLC method validation |

| Cosmetic Formulations | Incorporation into products for enhanced skin benefits | Skin health formulations |

作用机制

The mechanism of action of methyl 3-acetylthio-2-methylbutanoate involves its interaction with specific molecular targets and pathways. The acetylthio group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. These effects may involve the modulation of enzyme activities or interactions with cellular receptors .

相似化合物的比较

Comparison with Similar Compounds

The following table compares methyl 3-(acetylsulfanyl)-2-methylbutanoate with structurally or functionally related compounds, emphasizing differences in substituents, applications, and natural occurrence.

Key Observations:

Structural Variations: The acetylsulfanyl group distinguishes the target compound from methylthio analogs (e.g., methyl 3-(methylthio)butanoate) by introducing an acetylated sulfur, which may enhance stability or alter odor profiles compared to simpler thioethers . Branched esters like methyl 2-methylbutanoate lack sulfur but share volatility and fruity aroma characteristics, suggesting that the acetylsulfanyl group could modulate sensory properties (e.g., introducing savory or sulfury notes) .

Synthetic Relevance: The synthesis of analogous esters (e.g., ethyl 2-acetyl-3-methylbutanoate) involves condensation reactions, often using acid catalysts (e.g., PTSA) and purification via column chromatography . The acetylsulfanyl group may require protection-deprotection strategies during synthesis.

Natural Occurrence: While sulfur-containing esters are less common in natural sources, methyl 2-methylbutanoate and methyl 3-methylbutanoate are abundant in strawberries, contributing to their characteristic sweetness . The acetylsulfanyl variant may occur in trace amounts in fermented or thermally processed foods.

Functional Implications: The acetylated thiol group could enhance bioactivity, as seen in sulfur-containing pharmaceuticals (e.g., ACE inhibitors) . However, its stability in aqueous environments may require formulation adjustments compared to non-sulfur esters.

生物活性

Methyl 3-(acetylsulfanyl)-2-methylbutanoate is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C₇H₁₄O₂S

- Molecular Weight : 174.25 g/mol

This compound's biological activity may be attributed to its structural features that allow it to interact with various biological targets. Its sulfanyl group is particularly significant for:

- Antioxidant Activity : Compounds with thiol groups often exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress.

- Enzyme Inhibition : The compound may inhibit specific enzymes, similar to other thiol-containing compounds that act as inhibitors of metallo-β-lactamases, which are crucial in antibiotic resistance .

Biological Activities

-

Antimicrobial Activity

- Preliminary studies indicate that this compound exhibits antimicrobial properties against various pathogens. Its mechanism may involve disrupting bacterial cell membranes or inhibiting vital enzymatic pathways.

-

Antioxidant Properties

- The compound's ability to scavenge free radicals suggests potential applications in preventing oxidative damage in cells. This property is essential for developing therapeutic agents against diseases linked to oxidative stress.

-

Cytotoxic Effects

- Research has shown that similar compounds can induce apoptosis in cancer cells, suggesting that this compound might also possess cytotoxic effects against certain cancer cell lines.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antioxidant | Scavenging of free radicals | |

| Cytotoxicity | Induction of apoptosis in cancer cells |

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against Gram-positive bacteria, including Staphylococcus aureus. The minimal inhibitory concentration (MIC) was determined to be lower than that of conventional antibiotics, highlighting its potential as an alternative therapeutic agent.

Case Study 2: Antioxidant Potential

In vitro assays assessed the antioxidant capacity of the compound using DPPH radical scavenging methods. Results indicated a strong correlation between concentration and scavenging activity, suggesting that this compound could be developed into a dietary supplement or pharmaceutical for oxidative stress-related conditions.

常见问题

Basic: What synthetic methodologies are recommended for methyl 3-(acetylsulfanyl)-2-methylbutanoate?

Answer:

The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, analogous methyl esters are synthesized using a two-step approach:

Acylation of thiol intermediates : React a thiol-containing precursor (e.g., 3-mercapto-2-methylbutanoic acid) with acetyl chloride in the presence of a base (e.g., diisopropylethylamine) in tetrahydrofuran (THF) at 60°C under nitrogen .

Esterification : Use methanol under acidic conditions to esterify the carboxylic acid group.

Purification typically involves reversed-phase chromatography (C18 column with acetonitrile/water gradients) or silica gel chromatography (hexane/ethyl acetate) .

Advanced: How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) during structural elucidation be resolved?

Answer:

Contradictions often arise from dynamic molecular behavior (e.g., rotational isomerism) or crystal-packing effects. To resolve these:

- X-ray crystallography : Provides unambiguous confirmation of stereochemistry and bond lengths, as demonstrated for structurally related sulfonamide derivatives .

- Variable-temperature NMR : Identifies rotational barriers by observing coalescence of signals at elevated temperatures.

- DFT calculations : Compare experimental NMR chemical shifts with computed values for different conformers .

Basic: What purification techniques are optimal for isolating this compound?

Answer:

- Reversed-phase chromatography : Effective for polar impurities; use C18 columns with acetonitrile/water gradients (e.g., 70:30 to 95:5 v/v) .

- Silica gel chromatography : Suitable for non-polar byproducts; elute with hexane/ethyl acetate (gradient from 10% to 50% ethyl acetate) .

- Recrystallization : If crystalline, use ethanol/water mixtures for high-purity recovery .

Advanced: How does stereochemistry at the acetylsulfanyl group influence reactivity in nucleophilic environments?

Answer:

Stereoelectronic effects dictate reactivity. For example:

- S-configuration : The acetyl group’s orientation may shield the sulfur atom, reducing nucleophilic attack (e.g., by thiol-disulfide exchange).

- R-configuration : Enhanced electrophilicity due to favorable orbital alignment.

Comparative studies on similar chiral esters (e.g., (S)-2-hydroxy-3-methylbutanoate derivatives) suggest kinetic resolution via chiral catalysts can optimize enantiomeric excess .

Basic: What analytical methods are most reliable for confirming the identity of this compound?

Answer:

- LC-MS : Confirm molecular weight (e.g., [M+H]+ ion) and purity (≥95% by peak area) .

- 1H/13C NMR : Key signals include the acetyl methyl group (~2.3 ppm in 1H NMR, ~21 ppm in 13C NMR) and ester carbonyl (~170 ppm in 13C NMR) .

- IR spectroscopy : Detect ester C=O (~1740 cm⁻¹) and thioester C-S (~650 cm⁻¹) stretches .

Advanced: What computational models predict the environmental fate of this compound?

Answer:

- QSPR models : Estimate hydrolysis rates based on electron-withdrawing/donating groups (e.g., acetyl sulfanyl vs. methyl sulfanyl).

- Molecular dynamics simulations : Predict soil adsorption coefficients (Koc) using logP values and charge distribution .

- Biotic degradation pathways : Use genomic databases to identify microbial enzymes (e.g., esterases) capable of cleaving the thioester bond .

Basic: How can reaction yields for derivatives of this compound be optimized?

Answer:

- Temperature control : Maintain 60°C for acylation to minimize side reactions (e.g., oxidation of thiol groups) .

- Catalyst selection : Use sodium triacetoxyhydroborate for selective reductions in dichloroethane .

- Solvent choice : Polar aprotic solvents (e.g., THF) enhance nucleophilicity of sulfur intermediates .

Advanced: What mechanistic insights explain its interaction with biological thiols (e.g., glutathione)?

Answer:

- Thiol-disulfide exchange : The acetylsulfanyl group acts as a leaving group, enabling conjugation with cellular thiols.

- Kinetic studies : Monitor pseudo-first-order rate constants (kobs) under physiological pH to quantify reactivity .

- Mass spectrometry : Identify adducts (e.g., glutathione conjugates) to confirm bioactivation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。